5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
Description
Discovery and Development Timeline
The discovery of 5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, codenamed PQR620, emerged from efforts to optimize the pharmacological profile of earlier mechanistic target of rapamycin (mTOR) inhibitors. Developed by PIQUR Therapeutics, PQR620 was first disclosed in a 2018 publication in the Journal of Medicinal Chemistry, where it was identified as a potent dual inhibitor of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound originated from structural modifications of bimiralisib (PQR309), a pan-phosphoinositide 3-kinase (PI3K)/mTOR inhibitor, with the trifluoromethyl group replaced by a difluoromethyl moiety and morpholino substituents substituted with 3-oxa-8-azabicyclo[3.2.1]octane rings.
Preclinical development accelerated between 2018 and 2021, with studies demonstrating its efficacy in ovarian carcinoma xenografts, non-small cell lung cancer (NSCLC) models, and lymphoma cell lines. By 2021, PQR620 had been validated in multiple cancer types and central nervous system (CNS) disorder models, notably reducing seizures in tuberous sclerosis complex (TSC) mice. Its development timeline reflects a strategic focus on enhancing brain penetrance and selectivity over PI3K isoforms, distinguishing it from earlier mTOR inhibitors.
Nomenclature and Classification
The systematic IUPAC name This compound delineates its structure: a pyridin-2-amine core substituted at position 4 with a difluoromethyl group and at position 5 with a triazine ring bearing two 3-oxa-8-azabicyclo[3.2.1]octane moieties. The bicyclic morpholine derivatives confer stereochemical complexity, with the (1R,5S) configuration critical for target engagement.
PQR620 is classified as a dual mTORC1/2 kinase inhibitor within the triazine chemical class. Unlike allosteric inhibitors like rapalogs (e.g., sirolimus), PQR620 competitively binds the ATP-binding pocket of mTOR, blocking both mTORC1 and mTORC2 signaling. Its classification further emphasizes selectivity; with a dissociation constant ($$K_d$$) of 0.27 nM for mTOR, it exhibits >3,700-fold selectivity over PI3Kα, a key differentiator from earlier dual PI3K/mTOR inhibitors.
Position Within mTOR Inhibitor Research
PQR620 occupies a unique niche in mTOR inhibitor research due to its unprecedented selectivity and brain penetrability . Traditional rapalogs inhibit only mTORC1, leading to compensatory mTORC2 activation and limited efficacy. Second-generation ATP-competitive inhibitors, such as INK128 and AZD2014, target both complexes but exhibit modest PI3K/mTOR selectivity (40–230-fold). PQR620’s 3,700-fold selectivity for mTOR over PI3Kα (Table 1) minimizes off-target effects, a milestone in kinase inhibitor design.
Table 1: Selectivity Profiles of PQR620 Versus Comparator mTOR Inhibitors
| Inhibitor | mTOR $$K_d$$ (nM) | PI3Kα $$K_d$$ (nM) | Selectivity (PI3Kα/mTOR) |
|---|---|---|---|
| PQR620 | 0.27 | 1,000 | ~3,700× |
| INK128 | 0.092 | 15 | ~40× |
| AZD2014 | 0.14 | 33 | ~230× |
| SB2602 | 0.85 | 2,700 | ~3,100× |
Data derived from competitive binding assays.
Furthermore, PQR620’s brain/plasma distribution ratio (~0.8 in mice) enables CNS applications, addressing a limitation of predecessors like temsirolimus, which poorly cross the blood-brain barrier. This property has spurred investigations into neurological indications, including epilepsy and neurodegenerative diseases.
Significance in Medicinal Chemistry
PQR620 represents a paradigm shift in rational drug design , exemplifying how subtle structural modifications enhance target specificity and pharmacokinetics. The substitution of trifluoromethyl with difluoromethyl reduced metabolic liabilities while maintaining hydrophobic interactions with mTOR’s ATP-binding site. Introducing rigid 3-oxa-8-azabicyclo[3.2.1]octane groups minimized off-target kinase binding, as evidenced by DiscoverX KINOMEscan profiling.
These innovations have broad implications:
- Selectivity Engineering : The >3,700-fold mTOR/PI3Kα selectivity mitigates adverse effects associated with PI3K inhibition, such as hyperglycemia and immunosuppression.
- CNS Accessibility : Unlike most mTOR inhibitors, PQR620’s log$$D$$ (1.8) and polar surface area (98 Ų) facilitate blood-brain barrier penetration, enabling dual oncology and neurology applications.
- Synthetic Versatility : The compound’s modular triazine core permits derivatization, inspiring analogs like PQR626, which address metabolic instability while retaining efficacy.
In cancer research, PQR620 has demonstrated broad antiproliferative activity across 66 cell lines (median IC$$_{50}$$ = 250 nM), while in neurology, it suppresses seizures in TSC models. These achievements underscore its role as a versatile scaffold for next-generation mTOR inhibitors.
Properties
IUPAC Name |
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDKPWVVBKHRDK-KPWCQOOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Core Building Blocks
The synthesis of PQR620 hinges on the assembly of two primary components:
-
4-(Difluoromethyl)pyridin-2-amine (Intermediate 1)
-
4,6-Bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-amine
The former serves as the pyridine-bearing substituent, while the latter provides the bicyclic morpholine-modified triazine core. Intermediate 1 is synthesized via a five-step two-pot procedure starting from 2,2-difluoroacetic anhydride, as detailed in a scalable protocol yielding 1.36 kg batches with 46% overall efficiency.
Synthesis of 4-(Difluoromethyl)pyridin-2-amine (Intermediate 1)
Five-Step Two-Pot Procedure
The optimized route involves:
-
Aldol Condensation : Reaction of 2,2-difluoroacetic anhydride with ethyl vinyl ketone to form (E)-4-ethoxy-1,1-difluoropent-1-en-3-one (Intermediate 16).
-
Cyanohydrin Formation : Treatment with potassium cyanide yields (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (Intermediate 18).
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One-Pot Cyclization : Sequential reaction with O-methylhydroxylamine hydrochloride, hydrobromic acid, and zinc reduces Intermediate 18 to Intermediate 1.
Critical Reaction Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol Condensation | Ethyl vinyl ketone, KCN, H<sub>2</sub>O/MeOH | 77% |
| Cyclization | O-Methylhydroxylamine·HCl, HBr/AcOH, Zn | 60% |
This method avoids hazardous reagents and enables kilogram-scale production, addressing prior limitations in Intermediate 1 availability.
Assembly of the Triazine Core
Nucleophilic Aromatic Substitution
The triazine scaffold is constructed via sequential substitutions on 4,6-dichloro-1,3,5-triazin-2-amine (Intermediate 35). Two equivalents of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane are introduced under basic conditions (DIPEA, ethanol) to form 4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-amine.
Suzuki-Miyaura Coupling
The final coupling between the triazine core and Intermediate 1 employs a palladium-catalyzed reaction (XPhos Pd G2, K<sub>3</sub>PO<sub>4</sub>, 1,4-dioxane/H<sub>2</sub>O) to install the pyridin-2-amine group.
Process Optimization and Scalability
One-Pot Cyclization-Reduction
A pivotal advancement involves consolidating the cyclization and reduction of Intermediate 18 into a single pot, eliminating intermediate isolations. This modification increased the overall yield from 42% to 72% while reducing processing time.
Large-Scale Implementation
The validated five-step two-pot procedure was demonstrated on a 3.0 kg scale:
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Nitrile 18 Preparation : 3.06 kg synthesized via Aldol-cyanohydrin sequence.
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Cyclization-Reduction : 1.36 kg of Intermediate 1 obtained (60% yield).
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Final Coupling : Isolated PQR620 in 85% purity after chromatography.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis confirmed ≥98% purity using a C18 column (MeCN/H<sub>2</sub>O gradient, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Isolation | One-Pot Procedure |
|---|---|---|
| Overall Yield | 42% | 72% |
| Process Time | 120 h | 48 h |
| Solvent Consumption | 50 L/kg | 18 L/kg |
| Scalability | ≤100 g | ≤3 kg |
The one-pot method significantly enhances efficiency, making it preferable for industrial applications .
Chemical Reactions Analysis
PQR620 undergoes various chemical reactions, including inhibition of protein kinase B and ribosomal protein S6 phosphorylation. In enzymatic binding assays, it demonstrates over 1000-fold selectivity towards the mammalian target of rapamycin over phosphoinositide 3-kinase alpha . The compound shows excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .
Scientific Research Applications
Chemical Properties and Structure
PQR620 has a molecular formula of C21H25F2N7O2 and a molecular weight of 445.5 g/mol. The compound features a pyridinamine core with difluoromethyl and triazine functionalities, which contribute to its biological activity.
Anticancer Activity
PQR620 has been studied for its potential as an anticancer agent. The compound's ability to interact with specific molecular targets involved in tumor growth and proliferation has been highlighted in various studies:
- Mechanism of Action : Research indicates that PQR620 may inhibit certain kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
- Case Studies : In vitro studies have shown that PQR620 exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Further investigations are required to establish its efficacy in vivo.
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders:
- CNS Penetration : The design of PQR620 allows for effective blood-brain barrier penetration, making it a candidate for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
- Pharmacological Studies : Preliminary pharmacological evaluations have indicated that PQR620 may modulate neurotransmitter systems, potentially offering therapeutic benefits in mood disorders or cognitive impairments.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of PQR620 against various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Neuropharmacology
Another study explored the neuropharmacological effects of PQR620 in animal models of depression. The findings indicated that administration of the compound resulted in improved behavioral outcomes compared to control groups, highlighting its potential as an antidepressant agent.
Mechanism of Action
PQR620 exerts its effects by inhibiting the mammalian target of rapamycin complexes 1 and 2. This inhibition disrupts the signaling cascade of phosphoinositide 3-kinase and protein kinase B, which are crucial for cellular growth and metabolism . The compound’s ability to inhibit both complexes makes it a valuable therapeutic agent for various cancers and neurological disorders .
Comparison with Similar Compounds
Trifluoromethyl-Substituted Analog
A closely related compound, 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(trifluoromethyl)pyridin-2-amine, replaces the difluoromethyl group with a trifluoromethyl substituent (Figure 1).
PQR626: Morpholino-Substituted mTOR Inhibitor
PQR626 (4-(difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine) shares PQR620’s difluoromethylpyridin-2-amine moiety but substitutes the bicyclic 3-oxa-8-azabicyclo[3.2.1]octane groups with dimethyl- and methyl-morpholino rings. PQR626 also demonstrates improved solubility and oral bioavailability, with an IC₅₀ of 1.2 nM for mTOR kinase, slightly lower than PQR620’s IC₅₀ of 2.1 nM .
Rapamycin and Rapalogs
Rapamycin (sirolimus) and its analogs (e.g., everolimus) are classical mTORC1-selective inhibitors that bind to FKBP12 before interacting with mTOR. Preclinical studies show PQR620’s superior antiproliferative activity in glioblastoma models compared to rapamycin, with 90% tumor growth inhibition at 10 mg/kg versus 40% for rapamycin .
Pharmacological and Functional Comparisons
Selectivity and Potency
| Compound | Target | IC₅₀ (nM) | Selectivity Over PI3Kα | Brain Penetration (B/P Ratio) |
|---|---|---|---|---|
| PQR620 | mTORC1/2 | 2.1 | >1,000-fold | 0.1 |
| PQR626 | mTORC1/2 | 1.2 | >800-fold | 0.5 |
| Rapamycin | mTORC1 only | 0.5* | N/A | <0.01 |
Structural Impact on Bioactivity
- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group in PQR620 balances hydrophobicity and metabolic stability, while trifluoromethyl analogs may exhibit increased oxidative stability but reduced membrane permeability .
- Bicyclic vs. Morpholino Substituents: The 3-oxa-8-azabicyclo[3.2.1]octane groups in PQR620 contribute to high mTOR binding affinity, whereas PQR626’s morpholino rings enhance solubility and CNS penetration .
Preclinical Efficacy
- PQR626 achieves sustained mTOR inhibition in the brain, making it suitable for neurological disorders like tuberous sclerosis .
Biological Activity
5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, also known as PQR620, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly its role as an inhibitor of the mechanistic target of rapamycin (mTOR) pathways.
Chemical Structure and Properties
PQR620 belongs to the class of triazine-based derivatives and features a pyridine ring with a difluoromethyl group. Its structural complexity contributes to its biological activity and selectivity for specific targets.
Molecular Formula : C21H25F2N7O2
CAS Number : 1927857-56-4
Synonyms : PQR620, BCP25403
PQR620 acts primarily as a selective inhibitor of mTORC1/2 kinase. The mTOR pathway is crucial for regulating cell growth, proliferation, and survival. Overactivation of this pathway is commonly associated with various cancers and central nervous system disorders.
Key Findings:
- Selectivity : PQR620 exhibits high selectivity for mTOR over other kinases such as phosphoinositide 3-kinase (PI3K), minimizing off-target effects and enhancing therapeutic efficacy .
- Cell Proliferation Inhibition : It has demonstrated potent inhibitory effects on cell proliferation across multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.20 μM to 16.32 μM .
In Vitro Studies
PQR620 has shown promising results in various in vitro studies:
- Cancer Cell Lines : It effectively inhibits growth in a panel of 66 cancer cell lines with notable potency against ovarian carcinoma and glioblastoma models .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 (Lung) | 0.20 |
| MCF-7 (Breast) | 1.25 |
| HeLa (Cervical) | 1.03 |
| OVCAR-3 (Ovarian) | Significant inhibition observed |
In Vivo Studies
In animal models, PQR620 has demonstrated significant antitumor effects:
- Xenograft Models : In C57BL/6J mice bearing OVCAR-3 tumors, daily dosing resulted in marked tumor growth inhibition .
- CNS Disorders : PQR620 has shown potential in attenuating seizures in mouse models of tuberous sclerosis complex (TSC), indicating its ability to penetrate the blood-brain barrier effectively .
Case Studies
-
Ovarian Carcinoma Model :
- Objective : Assess the antitumor efficacy of PQR620 in vivo.
- Results : Daily administration significantly reduced tumor volume compared to control groups.
- : PQR620's selective inhibition of mTOR pathways contributes to its antitumor activity.
-
Epilepsy Model :
- Objective : Evaluate the impact on seizure frequency in TSC mice.
- Results : Notable reduction in seizure episodes was observed.
- : Suggests potential therapeutic applications for neurological disorders.
Safety and Toxicology
While PQR620 shows significant therapeutic potential, safety assessments are crucial:
Q & A
Q. Q1: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
A1: The synthesis of this compound involves multi-step reactions with bicyclic amines and triazine/pyridine cores, which require precise control of stoichiometry, temperature, and solvent polarity. A common challenge is the steric hindrance from the bicyclo[3.2.1]octane groups, which can reduce coupling efficiency. To optimize yield:
- Use computational reaction path searches (e.g., quantum chemical calculations) to predict favorable intermediates and transition states .
- Implement a feedback loop where experimental data (e.g., NMR monitoring of intermediates) refines computational models to narrow optimal conditions (e.g., anhydrous K₂CO₃ in toluene for nucleophilic substitutions) .
Q. Q2: What spectroscopic and analytical methods are critical for characterizing this compound’s purity and structure?
A2: Key methods include:
- 1H/13C NMR : To confirm the integration of bicyclo[3.2.1]octane protons and distinguish difluoromethyl (-CF₂H) splitting patterns .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy, particularly for boron-containing intermediates if Suzuki couplings are used .
- X-ray crystallography : To resolve stereochemical ambiguities in the bicyclic amine substituents .
Q. Q3: How can researchers assess the compound’s preliminary biological activity in a hypothesis-driven manner?
A3: Prioritize assays based on structural analogs. For example:
- Screen for kinase inhibition (common for triazine derivatives) using fluorescence polarization assays.
- Test antimicrobial activity via microbroth dilution (minimum inhibitory concentration) guided by structurally related bicyclic compounds with reported activity .
Advanced Research Questions
Q. Q4: How can contradictory data in solubility or bioactivity profiles be systematically addressed?
A4: Contradictions often arise from experimental variability or unrecognized polymorphs. Mitigation strategies:
- Replicate assays under standardized conditions (e.g., DMSO concentration ≤1% in cellular assays) .
- Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Use multivariate statistical analysis (e.g., PCA) to identify outlier data points and refine protocols .
Q. Q5: What computational strategies are effective for predicting this compound’s binding modes with biological targets?
A5: Combine:
- Molecular docking (AutoDock Vina) to screen against kinase or GPCR targets, leveraging the triazine core’s π-π stacking potential .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes, focusing on the bicyclo[3.2.1]octane group’s conformational flexibility .
- Free energy perturbation (FEP) to quantify binding affinity changes due to difluoromethyl substitutions .
Q. Q6: How can AI-driven experimental design accelerate the discovery of derivatives with enhanced properties?
A6: Implement:
- Generative adversarial networks (GANs) to propose novel derivatives retaining the bicyclic-triazine scaffold but varying substituents (e.g., replacing -CF₂H with -CN) .
- Active learning algorithms to prioritize synthesis based on predicted ADMET properties (e.g., hepatic clearance via cytochrome P450 isoforms) .
- Automated high-throughput experimentation (HTE) with robotic platforms to validate AI-predicted conditions .
Methodological Considerations for Data Validation
Q. Q7: What strategies ensure reproducibility in catalytic reactions involving this compound?
A7:
Q. Q8: How can researchers resolve discrepancies in electrochemical behavior during redox studies?
A8:
- Perform cyclic voltammetry (CV) at varying scan rates to distinguish diffusion-controlled vs. adsorption-controlled processes .
- Cross-validate with bulk electrolysis and EPR spectroscopy to detect radical intermediates .
Structural and Functional Insights from Analogous Compounds
Q. Q9: What lessons can be drawn from structurally related bicyclic compounds for SAR studies?
A9: Key findings from analogs (see Table 1):
| Analog | Modification | Activity | Reference |
|---|---|---|---|
| 2-Methylpyridine Derivatives | Pyridine core | Antimicrobial | |
| 4-Aminobenzenesulfonamide | Sulfonamide substituent | Antibacterial | |
| This compound | Bicyclo[3.2.1]octane + triazine | Kinase inhibition (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
